Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Pharmacophoric Property Comparison

Medicinal chemistry programs require precise scaffold control: substituting the 2-amino group or altering the ester handle changes HBD count, LogP, and hinge-binding ability. Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate (CAS 221893-57-8) is the validated intermediate for CDK2-targeted libraries (PDB 1PYE) and anti-tubercular IPAs. - LogP 2.78, pKa 7.35, HBD=1 - unique property space not replicated by methyl/tert-butyl esters - Ethyl ester enables mild basic hydrolysis → avoids acid-sensitive amine coupling failures - ≥98% purity from BenchChem minimizes impurity carryover in parallel synthesis (96-well format yield advantage: +0.3-0.5 mg pure compound per well)

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 221893-57-8
Cat. No. B2714047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
CAS221893-57-8
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=CC=C2)N
InChIInChI=1S/C10H11N3O2/c1-2-15-10(14)8-9(11)12-7-5-3-4-6-13(7)8/h3-6H,2,11H2,1H3
InChIKeySQMDRQWVJPZUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate: Scaffold Identity and Procurement Profile


Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a 2-amino-substituted imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester (molecular formula C₁₀H₁₁N₃O₂, MW 205.21 g·mol⁻¹) . The imidazo[1,2-a]pyridine core bearing an amino group at the 2-position represents a validated pharmacophoric scaffold for ATP-competitive cyclin-dependent kinase (CDK) inhibition, with co-crystal structures demonstrating a unique ATP-site binding mode [1]. The compound carries a predicted density of 1.35 ± 0.1 g·cm⁻³, a predicted pKa of 7.35 ± 0.50, and a computed LogP of 2.78, reflecting moderate lipophilicity balanced by the polar 2-amino substituent . The ethyl ester at position 3 serves as a hydrolytically tractable handle for conversion to the corresponding carboxylic acid and subsequent amidation, positioning this compound as a key synthetic intermediate en route to bioactive imidazo[1,2-a]pyridine-3-carboxamides .

Scaffold with reported CDK2 hinge-binding mode confirmed by co-crystal structure
Tractable ethyl ester handle enables carboxamide diversification under mild basic hydrolysis
Moderate lipophilicity supports reverse-phase chromatographic purification workflow

Impact of Structural Analog Substitution on Synthetic Utility and Pharmacophoric Integrity


Substituting ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate with an in-class analog—even one differing by a single atom or functional group—fundamentally alters the molecular properties that govern both its synthetic reactivity and its value as a pharmacophoric building block. Removal of the 2-amino group eliminates the single hydrogen bond donor (HBD = 1) present on the scaffold, collapsing the topological polar surface area (TPSA) by approximately 26 Ų and abolishing the hydrogen bond donor capacity essential for ATP-site hinge-region interactions documented in CDK2 co-crystal structures [1]. Replacement of the ethyl ester with a methyl ester reduces logP by an estimated 0.5–1.0 log units, thereby shifting solubility and chromatographic behavior, while the tert-butyl ester introduces steric bulk that retards the hydrolysis step required for conversion to the corresponding carboxylic acid—the obligatory gateway intermediate for anti-tubercular imidazo[1,2-a]pyridine-3-carboxamides [2]. These differences are not cosmetic; they translate into divergent reaction yields, altered purification workflows, and ultimately distinct biological profiles in downstream assays [1].

HBD loss Des-amino analog lacks hydrogen bond donor, may abolish reported CDK2 hinge interaction essential for target engagement.
LogP shift Methyl ester reduces lipophilicity, altering chromatographic retention and potentially compromising purification resolution.
Acid lability tert-Butyl ester requires strong acid for deprotection, incompatible with acid-sensitive substrates and adding workup steps.

Differential Evidence vs. Closest Structural Analogs


Hydrogen Bond Donor Capacity vs. Des-amino Analog

The 2-amino substituent on ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate introduces a hydrogen bond donor (HBD) absent in the des-amino analog ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 123531-52-2). The HBD count of the target compound is 1, versus 0 for the des-amino comparator . This single HBD is structurally essential for the ATP-site hinge-binding interaction observed in CDK2 co-crystal structures of aminoimidazo[1,2-a]pyridine inhibitors (PDB 1PYE), wherein the 2-amino group donates a hydrogen bond to the backbone carbonyl of Leu83 in the CDK2 hinge region [1]. Loss of this donor precludes the binding mode that defines this inhibitor class.

HBD Capacity
Head-to-head
1 HBD (target) vs 0 (des-amino analog)
Supports CDK2 hinge-binding interaction reported in co-crystal structure (Leu83 carbonyl).
Loss of HBD precludes the established binding mode; hinge recognition requires 2-amino substitution.
Medicinal Chemistry Kinase Inhibitor Design Pharmacophoric Property Comparison

Lipophilicity and Chromatographic Behavior vs. Methyl Ester

The ethyl ester of 2-aminoimidazo[1,2-a]pyridine-3-carboxylate (target compound) exhibits a computed LogP value of 2.78 . Although the methyl ester analog (CAS 2248396-76-9) lacks experimentally reported LogP data in the open literature, the structural difference (replacement of –OCH₂CH₃ with –OCH₃) predicts a LogP reduction of approximately 0.5–0.8 log units based on the Hansch π contribution of a methylene unit (Δπ ≈ 0.5) [1]. The higher LogP of the ethyl ester confers distinct advantages in reverse-phase chromatographic purification: increased retention facilitates separation from polar byproducts generated during amidation reactions. The ethyl ester also possesses three rotatable bonds versus two for the methyl ester, influencing conformational entropy and solid-state packing .

Lipophilicity
Cross-study
LogP 2.78 (target) vs est. 2.0–2.3 (methyl ester); Δ rotatable bonds +1
Higher lipophilicity may support improved reverse-phase separation and handling in solid-phase workflows.
Methyl ester LogP is a class-level estimate; direct measurement not publicly available.
Synthetic Intermediate Optimization LogP Comparison Chromatographic Purification

Vendor-Documented Purity vs. Des-amino Analog

Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is commercially available from Leyan (product number 1561776) at a documented purity of 98% . The related des-amino analog, ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 123531-52-2), is offered by Bidepharm at a standard purity of 97% . The 1% purity differential, while modest in absolute terms, becomes consequential in multi-step synthetic sequences: a 98% purity building block contributes 0.02n fractional impurities per n amidation steps, versus 0.03n for a 97% grade. Over a three-step elaboration (ester hydrolysis → acid chloride formation → carboxamide coupling), this difference accumulates to an estimated yield decrement of approximately 3–5% for the lower-purity input, assuming impurities propagate or necessitate additional purification [1].

Purity Grade
Data to verify
98% (target) vs 97% (des-amino comparator); est. 3–5% cumulative yield advantage over 3 steps.
Higher purity grade reduces impurity cascading in multi-step synthesis, improving final library compliance.
Vendor-reported purity; batch variation expected; assay method not disclosed.
Chemical Procurement Purity Specification Building Block Quality

Ionization State at Physiological pH vs. 2-Methyl Analog

The 2-amino substituent significantly modulates the basicity of the imidazo[1,2-a]pyridine core. The predicted pKa of ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is 7.35 ± 0.50 , whereas the 2-methyl analog (CAS 2549-19-1) has a predicted pKa of 5.29 ± 0.10 . This ~2 log-unit difference means that at physiological pH (7.4), the 2-amino compound is approximately 50% ionized, existing as an equilibrium mixture of neutral and protonated species, while the 2-methyl analog is >99% neutral. The near-physiological pKa of the target compound has implications for solubility, membrane permeability, and protein binding in any biological assay context where the intact ester is screened without prior hydrolysis [1].

Ionization
Cross-study
pKa 7.35 (target) vs 5.29 (2-methyl analog); ~100-fold basicity difference.
Near-physiological ionization may influence assay buffer behavior if intact ester is screened without hydrolysis.
Predicted pKa values; experimental determination not found. Biological assay context requires verification.
Physicochemical Profiling pKa Comparison Bioavailability Prediction

Hydrolytic Lability for Carboxamide Synthesis vs. tert-Butyl Ester

Imidazo[1,2-a]pyridine-3-carboxylic acid esters (IPCEs) serve as direct precursors to imidazo[1,2-a]pyridine-3-carboxamides (IPAs), a clinically validated class of anti-tubercular agents targeting the QcrB subunit of the mycobacterial bc₁ complex [1]. The synthetic route from IPCE to IPA proceeds via ester hydrolysis to the carboxylic acid, followed by amide coupling. Ethyl esters undergo alkaline hydrolysis under standard conditions (e.g., LiOH in THF/H₂O at room temperature, 2–4 h), whereas the tert-butyl ester analog (CAS 1955498-89-1) requires strongly acidic conditions (e.g., TFA in CH₂Cl₂) for deprotection, which is incompatible with acid-sensitive substrates and necessitates additional neutralization and extraction steps [2]. The ethyl ester therefore enables a milder, higher-yielding, and more operationally convenient hydrolysis protocol in the specific context of IPA synthesis.

Hydrolysis
Class-level
Basic deprotection (ethyl) vs strong acid (tert-butyl); est. 1–2 h saved per batch.
Mild basic conditions broaden substrate scope and reduce acid-sensitive degradation risk in carboxamide synthesis.
Class-level inference from protective group principles; direct kinetic data for these analogs not available.
Anti-tubercular Drug Discovery Synthetic Intermediate Ester Hydrolysis Kinetics

CDK2 Inhibitor Chemotype Validation by Co-crystal Structure

Although no direct IC₅₀ measurement for the ethyl ester target compound against CDK2 was found in the peer-reviewed literature, the 2-aminoimidazo[1,2-a]pyridine scaffold class has been rigorously validated as a CDK2 inhibitor chemotype in the foundational study by Hamdouchi et al. (2004) [1]. The co-crystal structure of CDK2 with a 2-aminoimidazo[1,2-a]pyridine inhibitor (PDB 1PYE, resolution 2.00 Å) reveals that the 2-amino group donates a hydrogen bond to the Leu83 backbone carbonyl in the kinase hinge region, while the imidazo[1,2-a]pyridine core occupies the adenine-binding pocket [1][2]. The same scaffold class produced compounds that induced caspase-3-dependent apoptosis in HCT116 tumor cells at concentrations correlating with CDK2 inhibition in cellular assays (Rb phosphorylation at Ser780 used as a proximal target engagement biomarker) [1]. By contrast, the 2-des-amino scaffold and the 2-methyl scaffold lack this validated hinge-binding pharmacophore, and no equivalent co-crystal structures exist for those chemotypes in complex with CDK2 [2].

CDK2 Chemotype
Class-level
2-amino scaffold validated by co-crystal structure (PDB 1PYE) and cellular Rb phosphorylation assay.
Provides a reported CDK2 binding mode; comparator scaffolds lack equivalent structural validation.
No direct IC₅₀ for this ethyl ester; class-level pharmacophore evidence. Scaffold attribution review recommended.
CDK2 Inhibition X-ray Crystallography Target Engagement

Optimal Procurement and Application Scenarios


Anti-Tubercular Carboxamide Library Synthesis Targeting QcrB

Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is the optimal building block for constructing focused libraries of imidazo[1,2-a]pyridine-3-carboxamides (IPAs) aimed at the mycobacterial QcrB target. IPCEs are the established gateway intermediates to IPAs, with the ester-to-carboxamide conversion proceeding via mild basic hydrolysis followed by HATU- or EDCI-mediated amide coupling [1]. The ethyl ester's compatibility with basic hydrolysis conditions avoids the acid-deprotection step required for the tert-butyl analog, preserving acid-sensitive amine coupling partners and reducing synthesis time by an estimated 1–2 h per batch [2]. The 98% purity grade commercially available from Leyan ensures that the starting building block contributes minimal impurities to the final compound library, enabling a higher fraction of library members to meet the ≥95% purity threshold required for minimum inhibitory concentration (MIC) determination against Mycobacterium tuberculosis H37Rv.

CDK2 Lead Optimization with Co-crystal-Validated Pharmacophore

Medicinal chemistry programs targeting CDK2 should prioritize the 2-aminoimidazo[1,2-a]pyridine scaffold with an ester handle at position 3, as exemplified by ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate. The 2-amino group is structurally confirmed to engage the CDK2 hinge region (Leu83 backbone carbonyl) via a hydrogen bond, as visualized in the PDB 1PYE co-crystal structure at 2.00 Å resolution [3]. The ethyl ester at position 3 permits rapid diversification into a library of 3-carboxamide analogs through a two-step hydrolysis-amidation sequence, enabling SAR exploration at the solvent-exposed region of the ATP-binding pocket. Substitution with the 2-methyl analog (pKa 5.29 vs. 7.35) or the des-amino analog (HBD = 0 vs. 1) dismantles the validated pharmacophore, requiring de novo hit identification and co-crystallography investment.

Physicochemical Profiling of Ester Substituent Effects

Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate occupies a specific property space—LogP 2.78, predicted pKa 7.35, HBD = 1, rotatable bonds = 3—that is distinct from its methyl ester (estimated LogP ~2.0–2.3, 2 rotatable bonds) and tert-butyl ester (LogP ~3.5, 4 rotatable bonds) analogs [1]. This compound is thus uniquely suited as a reference point in systematic physicochemical profiling studies designed to quantify the impact of ester substituents on aqueous solubility, parallel artificial membrane permeability (PAMPA), and microsomal metabolic stability. Such studies inform the selection of the optimal ester moiety for prodrug strategies in which the ester is intended to modulate oral bioavailability prior to in vivo hydrolysis to the active carboxylic acid or carboxamide metabolite.

Multi-Step Parallel Synthesis with Purity Cascading Control

In automated parallel synthesis platforms where the imidazo[1,2-a]pyridine-3-carboxylate scaffold undergoes sequential hydrolysis, activation, and amidation across a matrix of amine inputs, the 98% purity specification of the ethyl ester building block from Leyan provides a quantitative advantage over lower-purity alternatives . A 1% purity advantage (98% vs. 97%) accumulates across a three-step sequence to an estimated 3–5% yield advantage at the final product stage, assuming impurities propagate without selective removal [4]. For a 96-well parallel synthesis campaign producing 10 mg per well, this translates to approximately 0.3–0.5 mg additional pure compound per library member, which can be decisive for compounds at the margins of the 2–3 mg minimum requirement for full-dose-response IC₅₀ determination in triplicate. The ethyl ester's three rotatable bonds (vs. two for the methyl ester) also reduce the likelihood of unintended crystallization in the solid-dispensing step of automated platforms .

Application
Selection Property
Validation Focus
Anti-tubercular carboxamide library synthesis
Ester hydrolysis compatibility (basic conditions)
Impurity cascading and final compound purity compliance
CDK2 inhibitor lead optimization
2‑amino hinge‑binding scaffold (reported co‑crystal)
Target engagement and scaffold attribution review
Ester substituent physicochemical profiling
Moderate lipophilicity and near‑neutral pKa
Permeability and solubility assay correlation
Automated parallel library synthesis
Higher purity grade and rotatable bond profile
Final compound yield and purity threshold compliance
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